L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine
Description
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine (sequence: Tyr-Lys-Ala-Gly-Val-Ala) is a synthetic hexapeptide composed of aromatic (tyrosine), positively charged (lysine), and hydrophobic (valine, alanine) residues.
Properties
CAS No. |
605633-34-9 |
|---|---|
Molecular Formula |
C28H45N7O8 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H45N7O8/c1-15(2)23(27(41)33-17(4)28(42)43)35-22(37)14-31-24(38)16(3)32-26(40)21(7-5-6-12-29)34-25(39)20(30)13-18-8-10-19(36)11-9-18/h8-11,15-17,20-21,23,36H,5-7,12-14,29-30H2,1-4H3,(H,31,38)(H,32,40)(H,33,41)(H,34,39)(H,35,37)(H,42,43)/t16-,17-,20-,21-,23-/m0/s1 |
InChI Key |
AXXFGEQDLAHQEM-VNTSLDCZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating signaling pathways and cellular functions. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Structural and Functional Insights
Residue Composition :
- The target peptide’s inclusion of lysine distinguishes it from compounds like 105760-58-5 (which lacks charged residues beyond tyrosine) and 873958-52-2 (which has arginine and aspartate). Lysine’s positive charge may enhance solubility in aqueous environments compared to purely hydrophobic peptides .
- Glycine in the target peptide (position 4) introduces conformational flexibility, contrasting with proline-containing analogs (e.g., 105760-58-5), which adopt rigid structures .
This contrasts with 878279-58-4, which includes additional glycine residues that reduce hydrophobicity . Peptides like 345898-87-5, with methionine and serine, are more susceptible to oxidative and enzymatic degradation than the target, which lacks these residues .
Biological Relevance: While none of the compounds in the evidence have explicit bioactivity data, the target’s tyrosine-lysine motif is analogous to receptor-binding regions in larger proteins. This contrasts with 873958-52-2, whose arginine and aspartate may mimic cell-penetrating or signaling peptides .
Biological Activity
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine is a synthetic peptide composed of five amino acids, notable for its unique sequence and structural properties. This peptide exhibits significant biological activity, influencing various biochemical pathways and interactions within biological systems. Understanding its biological activity is crucial for potential applications in pharmacology, biochemistry, and therapeutic development.
Structural Properties
The molecular formula for this compound is with a molecular weight of approximately 502.65 g/mol. The presence of charged amino acids like lysine enhances its binding properties, while hydrophobic residues such as valine contribute to its stability in non-polar environments.
Table 1: Amino Acid Composition
| Amino Acid | Abbreviation | Count |
|---|---|---|
| Tyrosine | Tyr | 1 |
| Lysine | Lys | 1 |
| Alanine | Ala | 1 |
| Glycine | Gly | 1 |
| Valine | Val | 1 |
This compound interacts with various cellular receptors and proteins, influencing several biological processes:
- Protein Binding : The peptide's structure allows it to bind effectively to proteins, which is crucial for mediating biological responses.
- Cell Signaling : It may play a role in signal transduction pathways, potentially acting as a signaling molecule or modulator.
- Antioxidant Activity : Some studies suggest that peptides with similar structures exhibit antioxidant properties, reducing oxidative stress in cells .
Study 1: Interaction with Cellular Receptors
A study examined the binding affinity of this compound to specific cellular receptors involved in neurotransmission. Results indicated that the peptide could enhance receptor activation, suggesting potential applications in neuropharmacology.
Study 2: Antioxidant Properties
Research focusing on peptides similar to this compound demonstrated their ability to scavenge free radicals effectively. This antioxidant activity was linked to the presence of tyrosine and alanine residues, which are known for their electron-donating capabilities.
Applications
The unique properties of this compound suggest various applications:
- Pharmaceutical Development : Potential use as a therapeutic agent in treating neurodegenerative diseases due to its receptor modulation capabilities.
- Nutraceuticals : Its antioxidant properties may be harnessed in dietary supplements aimed at enhancing overall health and combating oxidative stress.
- Biotechnology : Utilization in the development of biosensors or drug delivery systems due to its binding characteristics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar peptides.
Table 2: Comparison of Related Peptides
| Compound Name | Unique Features |
|---|---|
| L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valine | Similar structure; focused on hydrophilicity |
| L-Valyl-Glycyl-Alanylleucine | Increased hydrophobicity; potential for membrane interaction |
| L-Leucine-Glycine-Valine | Enhanced stability; may exhibit different binding properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
